Speract
Overview
Description
Speract is a decapeptide derived from the sea urchin species Strongylocentrotus purpuratus. It plays a crucial role in the regulation of sperm motility and chemotaxis, which are essential for successful fertilization in marine invertebrates. This compound is known for its ability to bind to specific receptors on the sperm membrane, triggering a cascade of intracellular events that enhance sperm motility and direct the sperm towards the egg .
Preparation Methods
Synthetic Routes and Reaction Conditions: Speract can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound typically requires the use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry product. This method ensures high purity and yield, making it suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: Speract primarily undergoes binding reactions with its receptor on the sperm membrane. This interaction activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . The elevated cGMP levels open cGMP-regulated ion channels, resulting in hyperpolarization of the sperm membrane .
Common Reagents and Conditions: The binding of this compound to its receptor does not require any specific reagents or harsh conditions. It occurs naturally in the marine environment where sea urchins release their gametes .
Major Products Formed: The primary product of this compound’s interaction with its receptor is the activation of the signaling cascade that leads to increased sperm motility and chemotaxis .
Scientific Research Applications
Speract has several scientific research applications, particularly in the fields of reproductive biology and marine biology. It is used to study the mechanisms of sperm activation and chemotaxis, providing insights into the fertilization process in marine invertebrates . Additionally, this compound serves as a model peptide for investigating peptide-receptor interactions and signal transduction pathways .
Mechanism of Action
Speract exerts its effects by binding to a specific receptor on the sperm membrane, which is closely associated with guanylyl cyclase . Upon binding, guanylyl cyclase is activated, leading to an increase in cGMP levels. The elevated cGMP levels open cGMP-regulated ion channels, causing hyperpolarization of the sperm membrane. This hyperpolarization triggers a series of intracellular events, including changes in intracellular calcium ion concentration, which ultimately enhance sperm motility and direct the sperm towards the egg .
Comparison with Similar Compounds
Speract is similar to other sperm-activating peptides (SAPs) such as resact, which is derived from the sea urchin Arbacia punctulata . Both this compound and resact function as chemoattractants and activators of sperm motility. this compound is unique in its specific receptor and signaling pathway, which involves guanylyl cyclase and cGMP . Other similar compounds include this compound analogs and synthetic peptides designed to mimic its activity .
References
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N11O14/c1-19(2)10-22(46-37(62)25(13-31(55)56)48-36(61)23(45-27(51)14-39)11-21-8-6-5-7-9-21)35(60)47-24(12-26(40)50)34(59)43-16-29(53)41-15-28(52)42-17-30(54)49-33(20(3)4)38(63)44-18-32(57)58/h5-9,19-20,22-25,33H,10-18,39H2,1-4H3,(H2,40,50)(H,41,53)(H,42,52)(H,43,59)(H,44,63)(H,45,51)(H,46,62)(H,47,60)(H,48,61)(H,49,54)(H,55,56)(H,57,58)/t22-,23-,24-,25-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURUARRJQOZSIF-DXIBHZBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N11O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76901-59-2 | |
Record name | Speract | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076901592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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